molecular formula C28H21NO2 B12897303 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one CAS No. 55686-04-9

2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12897303
CAS No.: 55686-04-9
M. Wt: 403.5 g/mol
InChI Key: GEKBSRJQRRZMOZ-UHFFFAOYSA-N
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Description

2-Phenyl-4-trityloxazol-5(4H)-one: is an organic compound that belongs to the oxazolone family It is characterized by its unique structure, which includes a phenyl group and a trityl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-trityloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with triphenylmethanol in the presence of a base, followed by cyclization with an amino acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for 2-Phenyl-4-trityloxazol-5(4H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-trityloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.

    Substitution: The phenyl and trityl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.

Scientific Research Applications

2-Phenyl-4-trityloxazol-5(4H)-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-trityloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new bonds and the modification of existing ones. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation, depending on the reaction conditions.

Comparison with Similar Compounds

2-Phenyl-4-trityloxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:

    2-Phenyl-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a trityl group.

    2-Phenyl-4-benzyl-oxazol-5(4H)-one: Contains a benzyl group instead of a trityl group.

    2-Phenyl-4-ethyl-oxazol-5(4H)-one: Features an ethyl group in place of the trityl group.

The uniqueness of 2-Phenyl-4-trityloxazol-5(4H)-one lies in its trityl group, which provides distinct steric and electronic properties, making it valuable for specific chemical reactions and applications.

Properties

CAS No.

55686-04-9

Molecular Formula

C28H21NO2

Molecular Weight

403.5 g/mol

IUPAC Name

2-phenyl-4-trityl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H

InChI Key

GEKBSRJQRRZMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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